Heliotrine

准备方法

合成路线和反应条件: 一种常见的方法是在酸性条件下使氨基醇与醛或酮环化形成吡咯里西啶环 .

工业生产方法: 千里光碱的工业生产通常涉及从植物来源中提取,特别是从天芥菜属植物中提取。 提取过程包括干燥植物材料,然后使用色谱技术进行溶剂提取和纯化 .

化学反应分析

Metabolic Activation via Cytochrome P450

Heliotrine is metabolized primarily in the liver by cytochrome P450 enzymes (CYP3A and CYP2B) into reactive dehydropyrrolizidine alkaloids (DHPAs), such as dehydrothis compound . These DHPAs form electrophilic pyrrolic esters that bind to cellular macromolecules, causing DNA crosslinks and protein adducts .

Key Reaction Pathway:

| Metabolic Step | Enzyme Involved | Outcome |

|---|---|---|

| N-Oxidation | CYP3A/CYP2B | Formation of toxic pyrrolic esters |

| Dehydrogenation | CYP450 | Reactive intermediates (DHPAs) |

Hydrolysis by Carboxylesterases

Liver carboxylesterases hydrolyze this compound’s ester bonds, yielding non-toxic necine bases and necic acids . This pathway competes with metabolic activation, reducing systemic toxicity.

Hydrolysis Reaction:

N-Oxide Formation and Glutathione Conjugation

Monooxygenases convert this compound to its N-oxide (this compound-N-oxide), which is excreted via urine . Reactive DHPAs can also conjugate with glutathione (GSH), forming non-toxic excretable metabolites .

Protein Adduct Formation

Dehydrothis compound reacts with amino acids like valine, forming unstable adducts at the C7 or C9 positions of the necine base . These adducts were identified in hemoglobin after exposure, confirming systemic reactivity .

Adduct Types with Valine:

| Adduct Structure | Binding Site | Stability |

|---|---|---|

| 6,7-Dihydro-7-hydroxy-DHP-valine | C7 | Low |

| 6,7-Dihydro-9-hydroxy-DHP-valine | C9 | Low |

DNA Adducts and Genotoxicity

This compound’s metabolites induce micronuclei (MN) formation in murine models, indicating clastogenic damage . MN frequencies in fetal liver (6.9%) exceeded adult bone marrow (5.4%) at 0.75 LD50 doses .

Chemical Modifications in Methanol

This compound-N-oxide reacts with methanol to form C19H28NO6 derivatives, characterized by LC-MS/MS . This reaction highlights its susceptibility to nucleophilic solvents.

| Product | Molecular Formula | Key Fragments (m/z) |

|---|---|---|

| Methanol-Adducted Product | C19H28NO6 | 368, 338, 332, 288, 262 |

Comparative Pharmacokinetics

This compound exhibits higher oral bioavailability (23.3%) than lasiocarpine (0.5%) due to slower hepatic clearance . Its AUC0-t after oral administration (396 ± 18 ng/mL×h) underscores metabolic stability .

| Parameter | This compound (10 mg/kg) | Lasiocarpine (10 mg/kg) |

|---|---|---|

| AUC0-t (ng/mL×h) | 396 ± 18 | 18.2 ± 3.8 |

| Cmax (ng/mL) | 320 ± 26 | 51.7 ± 22.5 |

Environmental and Synthetic Reactivity

This compound’s toxicity arises from a balance between metabolic activation to reactive intermediates and detoxification via hydrolysis or conjugation. Its reactivity with proteins, DNA, and solvents like methanol underscores the need for careful handling in research and regulatory scrutiny in food/medicine.

科学研究应用

Anticancer Properties

Recent studies have demonstrated that heliotrine exhibits significant anticancer effects, particularly in breast cancer models. Research involving Heliotropium bacciferum revealed that this compound can inhibit the growth of MCF-7 human breast cancer cells through modulation of key signaling pathways.

Data Table: Anticancer Activity of this compound

| Study | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| MCF-7 | 50 | GSK3β/Wnt2 modulation | |

| Various | 46-100 | Cell cycle arrest at mitosis |

Antimicrobial Effects

This compound has also been studied for its antimicrobial properties against various pathogens. Isolated from Heliotropium indicum, it demonstrated pronounced activity against both bacteria and fungi.

Antimicrobial Activity

- Bacterial Inhibition : this compound showed effective inhibition against E. coli and Staphylococcus aureus, with maximum inhibition zones recorded .

- Fungal Activity : The compound exhibited antifungal properties against Aspergillus niger and Penicillium chrysogenum, showcasing its potential as a natural antimicrobial agent .

Data Table: Antimicrobial Efficacy of this compound

| Pathogen | Inhibition Zone (mm) |

|---|---|

| E. coli | 16.13 ± 0.116 |

| Staphylococcus aureus | 14.00 ± 0.200 |

| Aspergillus niger | 12.50 ± 0.150 |

Pharmacokinetic Properties

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. In silico analyses have provided insights into its absorption, distribution, metabolism, and excretion (ADME) characteristics.

Key Findings

- Lipinski's Rule of Five : this compound deviates from one criterion related to molecular weight but shows favorable properties such as high topological polar surface area (TPSA), indicating good hydrophilicity .

- Blood-Brain Barrier Penetration : The high TPSA suggests challenges in crossing the blood-brain barrier, which may limit its central nervous system applications .

Clinical observations have noted adverse effects associated with the use of this compound-containing herbal remedies, particularly concerning liver toxicity. Reports indicate cases of fulminant hepatic failure linked to the consumption of medicinal herbs containing this compound . This highlights the need for careful evaluation of dosage and monitoring when using this compound-based treatments.

作用机制

千里光碱主要通过形成反应性代谢物来发挥作用,这些代谢物可以与细胞大分子结合,导致肝毒性和致癌性 . 主要分子靶标包括 DNA 和蛋白质,导致形成 DNA 加合物和蛋白质交联。 参与千里光碱毒性的途径包括细胞色素 P450 介导的生物活化以及随后形成有毒的吡咯代谢物 .

相似化合物的比较

千里光碱类似于其他吡咯里西啶生物碱,如毛果天芥菜碱、反向千里光碱和单端孢霉素 . 千里光碱在其特定的结构特征和生物活性方面具有独特性:

毛果天芥菜碱: 以其强烈的肝毒性和致癌性而闻名。

反向千里光碱: 表现出类似的毒理学特性,但在其代谢途径方面有所不同。

单端孢霉素: 主要研究其肺毒性和在肺动脉高压动物模型中的应用。

生物活性

Heliotrine, a pyrrolizidine alkaloid derived from various species of the Heliotropium plant, has garnered attention for its diverse biological activities, including potential therapeutic effects and toxicological implications. This article synthesizes findings from multiple studies to provide a comprehensive overview of this compound's biological activity, including its antibacterial, genotoxic, and carcinogenic properties.

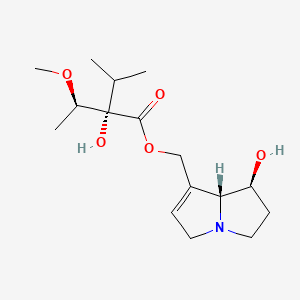

Chemical Structure and Sources

This compound is primarily extracted from Heliotropium europaeum, H. popovii, and other related species. Its chemical structure is characterized by the presence of a pyrrolizidine ring, which is common among several alkaloids known for their biological effects.

Antibacterial Activity

Research indicates that this compound exhibits moderate antibacterial properties. A study reported that this compound isolated from H. subulatum demonstrated significant antibacterial activity against various strains, including:

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Escherichia coli | 12 |

| Streptococcus pneumoniae | 15 |

| Bacillus subtilis | 10 |

These findings suggest that this compound could be a candidate for further development as an antibacterial agent .

Genotoxicity and Toxicological Studies

This compound has been implicated in genotoxicity, with studies showing its ability to induce DNA damage in human liver cells (HepaRG) as evidenced by increased γH2AX foci formation. This genotoxic effect was observed in extracts containing this compound, indicating potential risks associated with exposure .

Additionally, case studies have linked this compound to severe liver toxicity. Reports of patients experiencing fulminant hepatic failure after consumption of herbal products containing this compound highlight its hepatotoxic potential .

Carcinogenic Potential

The carcinogenic effects of this compound have been documented in animal studies. Research involving rats indicated that this compound could induce pancreatic islet cell tumors and other neoplasms across various organs, including the liver and lungs . The mechanism appears to involve the disruption of cellular processes leading to uncontrolled cell proliferation.

The biological activity of this compound can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : this compound has been shown to induce oxidative stress in cells, leading to apoptosis through mitochondrial pathways.

- Inhibition of Nitric Oxide Synthase : This action may contribute to its anti-inflammatory properties but also leads to adverse effects on liver function .

- Interference with Cell Cycle Regulation : this compound affects cell cycle checkpoints, potentially leading to tumorigenesis .

Case Studies

- Case Study on Hepatotoxicity : A cohort study involving six patients revealed that four developed decompensated cirrhosis after using herbal remedies containing this compound. The mechanism involved was linked to oxidative stress and inflammation induced by the compound .

- Animal Study on Tumor Induction : In a controlled experiment, rats administered this compound showed a significant increase in tumor incidence compared to controls, underscoring its carcinogenic potential .

属性

IUPAC Name |

[(7S,8R)-7-hydroxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2S)-2-hydroxy-2-[(1R)-1-methoxyethyl]-3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27NO5/c1-10(2)16(20,11(3)21-4)15(19)22-9-12-5-7-17-8-6-13(18)14(12)17/h5,10-11,13-14,18,20H,6-9H2,1-4H3/t11-,13+,14-,16+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMFKRLGHEKVMNT-UJDVCPFMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(C)OC)(C(=O)OCC1=CCN2C1C(CC2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@](C(C)C)(C(=O)OCC1=CCN2[C@H]1[C@H](CC2)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3075381 | |

| Record name | Butanoic acid, 2-hydroxy-2-[(1R)-1-methoxyethyl]-3-methyl-, [(1S,7aR)-2,3,5,7a-tetrahydro-1-hydroxy-1H-pyrrolizin-7-yl]methyl ester, (2S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3075381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

303-33-3 | |

| Record name | (+)-Heliotrine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=303-33-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Heliotrine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000303333 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanoic acid, 2-hydroxy-2-[(1R)-1-methoxyethyl]-3-methyl-, [(1S,7aR)-2,3,5,7a-tetrahydro-1-hydroxy-1H-pyrrolizin-7-yl]methyl ester, (2S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3075381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HELIOTRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZYB88Y4FUZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。